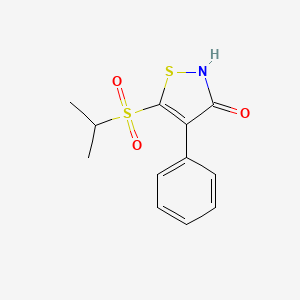
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. This compound, in particular, has a unique structure that includes an isopropylsulfonyl group and a phenyl group attached to the isothiazolone ring, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone typically involves the reaction of 4-phenyl-3(2H)-isothiazolone with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide intermediates.
Substitution: Various substituted isothiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use as a biocide.
Medicine: Studied for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Employed as a preservative in products such as paints, coatings, and personal care items due to its ability to inhibit microbial growth.
Mechanism of Action
The mechanism of action of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone involves the inhibition of microbial enzymes and disruption of cell membrane integrity. The isothiazolone ring interacts with thiol groups in microbial proteins, leading to the inactivation of essential enzymes and subsequent cell death. This compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another isothiazolone derivative with strong antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Known for its use as a preservative in various formulations.
1,2-Benzisothiazolin-3-one: Widely used in industrial applications for its antimicrobial activity.
Uniqueness
5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone stands out due to its unique combination of the isopropylsulfonyl and phenyl groups, which enhance its stability and antimicrobial efficacy. Its specific structure allows for targeted interactions with microbial enzymes, making it a potent biocide with diverse applications.
Properties
CAS No. |
64445-68-7 |
|---|---|
Molecular Formula |
C12H13NO3S2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-phenyl-5-propan-2-ylsulfonyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H13NO3S2/c1-8(2)18(15,16)12-10(11(14)13-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14) |
InChI Key |
ORGUHJBOXDGGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C(=O)NS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


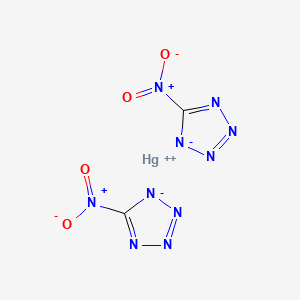
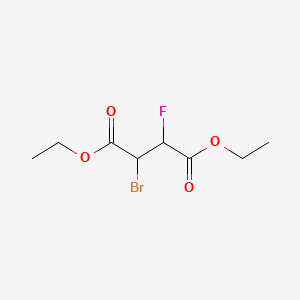
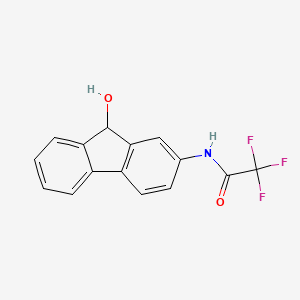
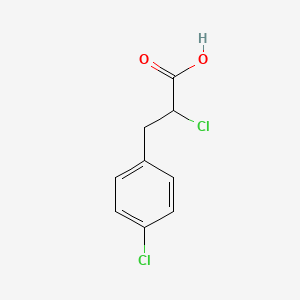
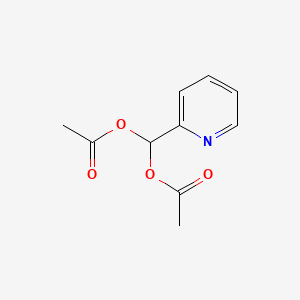
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)
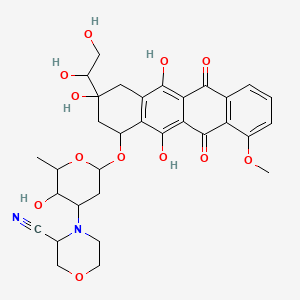
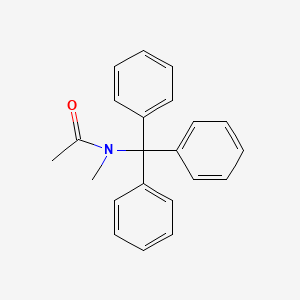
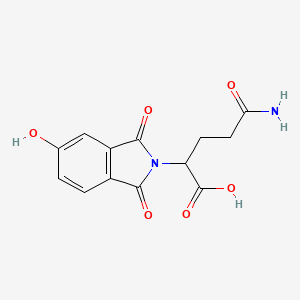
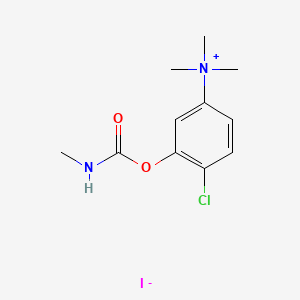
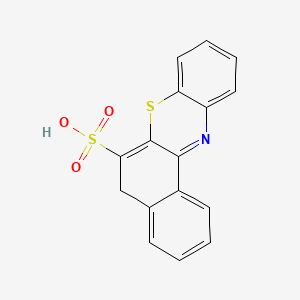
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)


